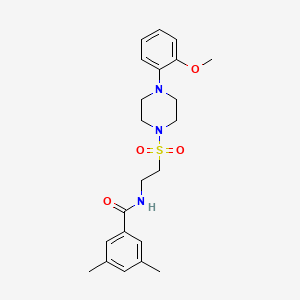

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

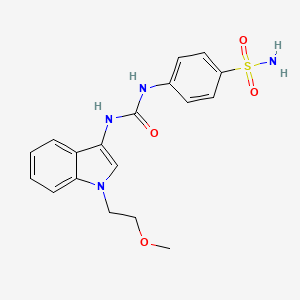

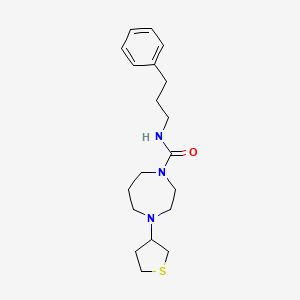

“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide” is a compound that has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors , which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions .

Synthesis Analysis

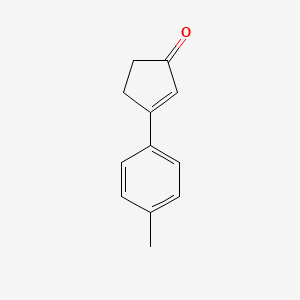

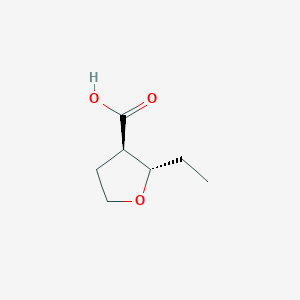

The synthesis of similar compounds has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a methoxyphenyl group and a sulfonyl group. The compound also contains an ethyl group and a dimethylbenzamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, ring opening, and intermolecular cycloaddition . These reactions are typically carried out under controlled conditions to ensure the correct formation of the compound .Scientific Research Applications

Radiolabeled Antagonists for PET Imaging

Nuclear Medicine and Biology discusses the use of [18F]p-MPPF, a compound structurally related to "N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide," as a radiolabeled antagonist for studying 5-HT1A receptors using positron emission tomography (PET). This research includes the compound's chemistry, radiochemistry, animal data (including rats, cats, and monkeys) with autoradiography and PET, as well as human data with PET, toxicity, and metabolism.

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

The Journal of Medicinal Chemistry details the discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines, including analogues that significantly inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This research led to the development of compounds more potent than their predecessors, highlighting the potential of such chemical structures in pharmacological interventions.

Dopamine D3 Receptor Ligands

A study in the Journal of Medicinal Chemistry explored the structural modifications of benzamide PB12 to improve affinity for the dopamine D3 receptor, identifying several high-affinity ligands. This work has implications for the development of PET imaging agents and potential therapeutic applications in neuropsychiatric disorders.

5-HT4 Receptor Agonists for Gastrointestinal Motility

Research in Bioorganic & Medicinal Chemistry focuses on the synthesis and evaluation of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, offering a novel approach to treating gastrointestinal motility disorders.

Antidepressant Metabolism Study

An article in Drug Metabolism and Disposition examines the oxidative metabolism of Lu AA21004, a novel antidepressant. This study identifies the cytochrome P450 enzymes involved in metabolizing the compound to various metabolites, contributing to the understanding of its pharmacokinetics and potential interactions.

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound’s affinity for α1-AR ranges from 22 nM to 250 nM .

Biochemical Pathways

The compound’s interaction with α1-AR affects the cholinergic neurotransmission pathway. This pathway is associated with Alzheimer’s disease and has spurred the development of numerous structural classes of compounds with different pharmacological profiles aimed at increasing central cholinergic neurotransmission .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in significant alterations in the short-term memory and anxiety levels in rats treated with aluminium chloride (AlCl3), which was further improved after treatment with the compound . The compound also attenuated the neurotoxic effects of AlCl3 as shown by the improvement in rats’ performance in Water maze test and in lowering AChE activity .

Future Directions

properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-6-4-5-7-21(20)29-3/h4-7,14-16H,8-13H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTQNUAKXGITIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2992370.png)

![5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2992374.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)

![N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide](/img/structure/B2992379.png)

![(2S,3R,4R,5S,6R)-2-[[(2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3R,6R,8S,10S,12S,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)